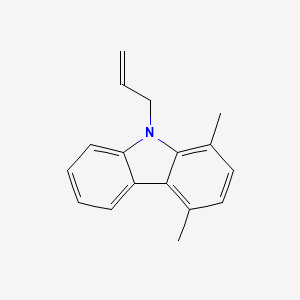
9-アリル-1,4-ジメチル-9H-カルバゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Allyl-1,4-dimethyl-9H-carbazole is a versatile chemical compound with a unique structure that includes an allyl group and two methyl groups attached to a carbazole core. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
科学的研究の応用
9-Allyl-1,4-dimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-allyl-1,4-dimethyl-9H-carbazole typically involves the alkylation of 1,4-dimethyl-9H-carbazole with an allyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for 9-allyl-1,4-dimethyl-9H-carbazole may involve continuous flow processes to ensure high yield and purity. These methods often utilize palladium-catalyzed coupling reactions to achieve efficient synthesis .
Types of Reactions:
Oxidation: 9-Allyl-1,4-dimethyl-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
作用機序
The mechanism of action of 9-allyl-1,4-dimethyl-9H-carbazole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
9-Allyl-9H-carbazole: Lacks the two methyl groups present in 9-allyl-1,4-dimethyl-9H-carbazole.
1,4-Dimethyl-9H-carbazole: Lacks the allyl group.
9-Allyl-3,6-dimethyl-9H-carbazole: Similar structure but with methyl groups at different positions.
Uniqueness: 9-Allyl-1,4-dimethyl-9H-carbazole is unique due to the specific positioning of the allyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
生物活性
9-Allyl-1,4-dimethyl-9H-carbazole is a notable compound within the carbazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine and industry, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features an allyl group and two methyl groups attached to a carbazole core. Its synthesis typically involves alkylation of 1,4-dimethyl-9H-carbazole with an allyl halide in the presence of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of 9-allyl-1,4-dimethyl-9H-carbazole is attributed to its interaction with various molecular targets. It has been shown to bind to specific receptors or enzymes, leading to modulation of cellular pathways. For instance, it may inhibit enzymes involved in cell proliferation, showcasing potential anticancer properties .
Anticancer Properties
Research indicates that 9-allyl-1,4-dimethyl-9H-carbazole exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of pathways involving p53, a key tumor suppressor . The compound has shown selective inhibitory effects on melanoma cells with minimal toxicity to normal cells.
Antimicrobial Activity
In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. Studies have reported that carbazole derivatives can effectively inhibit the growth of various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 50 µg/mL .
Case Studies
- Anticancer Efficacy : A study evaluating the effects of 9-allyl-1,4-dimethyl-9H-carbazole on melanoma cells found that it significantly reduced cell viability and induced apoptosis through caspase activation. In vivo assays confirmed its efficacy in suppressing tumor growth without adverse effects on normal tissues .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various carbazole derivatives, including 9-allyl-1,4-dimethyl-9H-carbazole. The results indicated effective inhibition against pathogenic bacteria, supporting its potential use as an antimicrobial agent .
Comparative Analysis
The table below summarizes the biological activities of 9-allyl-1,4-dimethyl-9H-carbazole compared to other related compounds.
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 9-Allyl-1,4-dimethyl-9H-carbazole | High | Moderate | Enzyme inhibition; apoptosis induction |
| 9-Methoxyolivacine | Moderate | Low | Targeting specific cancer pathways |
| 6-(N-(2,6-Dimethoxypyridin-3-yl)sulfamoyl)-9-methyl-9H-carbazolly | High | High | Inhibition of cell proliferation; low toxicity |
特性
IUPAC Name |
1,4-dimethyl-9-prop-2-enylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-4-11-18-15-8-6-5-7-14(15)16-12(2)9-10-13(3)17(16)18/h4-10H,1,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQUJHYVQSOBJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














